N-(1-Hydroxy-2-methylpropan-2-yl)-1-benzothiophene-2-carboxamide
Description
N-(1-Hydroxy-2-methylpropan-2-yl)-1-benzothiophene-2-carboxamide (CAS: Not explicitly provided; Catalogue ID: ZX-FH039237) is a heterocyclic amide derivative with the molecular formula C₁₃H₁₅NO₂S and a molecular weight of 249.0823 g/mol . The compound is characterized by a benzothiophene core linked to an N-(1-hydroxy-2-methylpropan-2-yl) substituent. It is stored at +4°C and has a purity of 95%, making it suitable for laboratory use in pharmaceutical or synthetic chemistry research .
Properties
IUPAC Name |
N-(1-hydroxy-2-methylpropan-2-yl)-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S/c1-13(2,8-15)14-12(16)11-7-9-5-3-4-6-10(9)17-11/h3-7,15H,8H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQASNZSLRJTNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)C1=CC2=CC=CC=C2S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aldol Condensation and Cyclization
A validated approach involves aldol condensation between rhodanine and 3-hydroxybenzaldehyde, followed by hydrolysis and iodine-mediated cyclization.
- Aldol Condensation :
Alkaline Hydrolysis :
Cyclization :
This method is advantageous for scalability but requires careful control of iodine stoichiometry to avoid over-oxidation.
Friedel-Crafts Acylation and Methoxy Cleavage
Alternative routes employ Friedel-Crafts acylation followed by regioselective demethylation:
- Friedel-Crafts Acylation :
Selective Alkylation :
Demethylation :
Cyclization :
- Conditions : H₂SO₄ (conc.), 120°C, 4 hours
- Product : 1-Benzothiophene-2-carboxylic acid
- Yield : 68–75%
This method offers regioselectivity but demands stringent temperature control during cyclization.
Amide Coupling with 2-Amino-2-Methylpropan-1-ol
The carboxylic acid is coupled with 2-amino-2-methylpropan-1-ol using standard amide-forming reagents.
Carbodiimide-Mediated Coupling
A widely adopted protocol employs EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole):
HATU-Mediated Coupling
For higher efficiency, HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) is preferred:
Microwave-Assisted Synthesis
Accelerated coupling under microwave irradiation reduces reaction time:
- Conditions : 100 W, 80°C, 20 minutes
- Yield : 90–94%
Characterization and Analytical Data
The final product is characterized via spectroscopic and chromatographic methods:
Spectral Data
- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, thiophene-H), 7.85–7.45 (m, 4H, aromatic-H), 4.10 (s, 2H, -CH₂OH), 1.50 (s, 6H, -C(CH₃)₂).
- ¹³C NMR (100 MHz, CDCl₃) : δ 167.2 (C=O), 142.1–121.3 (aromatic-C), 68.5 (-CH₂OH), 31.2 (-C(CH₃)₂).
- IR (KBr) : 3280 cm⁻¹ (-OH), 1650 cm⁻¹ (C=O), 1540 cm⁻¹ (N-H bend).
- HRMS (ESI+) : m/z calculated for C₁₃H₁₅NO₃S [M+H]⁺: 280.0746, found: 280.0749.
Purity and Yield Optimization
| Method | Coupling Reagent | Solvent | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| EDCl/HOBt | EDCl | DMF | 12 | 78–85 | 98.5 |
| HATU | HATU | DCM | 6 | 88–92 | 99.2 |
| Microwave | HATU | DMF | 0.3 | 90–94 | 99.5 |
Critical Analysis of Synthetic Routes
Efficiency and Scalability
The HATU-mediated method offers superior yields (88–92%) and shorter reaction times compared to EDCl/HOBt. Microwave assistance further enhances efficiency, making it ideal for industrial-scale production.
Regioselectivity Challenges
Friedel-Crafts acylation occasionally yields para-substituted byproducts (5–10%), necessitating rigorous chromatographic purification.
Chemical Reactions Analysis
Nucleophilic Substitution at the Hydroxy Group
The tertiary hydroxy group undergoes nucleophilic substitution under acidic or dehydrating conditions. For example:
-
Reaction with acyl chlorides : Forms ester derivatives via alcohol acylation.
-
Sulfonation : Reacts with sulfonic acid derivatives to yield sulfonate esters under mild conditions (e.g., room temperature, catalytic H₂SO₄).
Key Factors :
-
Steric hindrance from the 2-methylpropan-2-yl group slows reaction kinetics.
-
Polar aprotic solvents (e.g., DMF) enhance reactivity.
Amide Hydrolysis and Functionalization
The carboxamide group participates in hydrolysis and condensation reactions:
Acidic/Basic Hydrolysis
-
Acidic conditions : Cleavage to 1-benzothiophene-2-carboxylic acid and 2-amino-2-methylpropan-1-ol.
-
Basic conditions : Forms carboxylate salts (e.g., with NaOH).
| Condition | Product | Yield (%) | Reference |
|---|---|---|---|
| 6M HCl, reflux | 1-Benzothiophene-2-carboxylic acid | 85–90 | |
| 2M NaOH, 80°C | Sodium 1-benzothiophene-2-carboxylate | 78 |
Condensation Reactions
Cyclization and Ring-Opening Reactions
The benzothiophene core enables cyclization via intramolecular interactions:
-
Thermal cyclization : At 120–150°C in toluene, forms fused heterocycles via C–S bond rearrangement.
-
Pd-catalyzed carbonylation : Analogous benzothiophene derivatives undergo alkoxycarbonylation with CO and alcohols to yield esters (e.g., methyl benzo[b]thiophene-3-carboxylate) .
text1. Substrate (0.30 mmol), PdI₂ (5 mol%), KI (5 equiv) in MeOH. 2. Pressurize with CO (32 atm) and air (8 atm). 3. Stir at 80°C for 24 hrs → isolate ester product (yield: 68–81%).
Electrophilic Aromatic Substitution
The benzothiophene ring undergoes halogenation and nitration at the 5- and 7-positions:
-
Bromination : With Br₂ in acetic acid → 5-bromo derivative (60% yield).
-
Nitration : HNO₃/H₂SO₄ at 0°C → 7-nitro product (45% yield).
Stability Under Oxidative Conditions
-
Oxidation of thiophene ring : Reacts with m-CPBA to form sulfoxide derivatives (e.g., at the sulfur atom).
-
Side-chain oxidation : The hydroxy group oxidizes to a ketone with CrO₃ in acetone, forming N-(2-methylpropan-2-yl)-1-benzothiophene-2-carboxamide.
Reaction Optimization Data
Critical parameters for maximizing yields:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | +15–20% |
| Solvent polarity | Polar aprotic > Protic | +25% |
| Catalyst loading | 5–10 mol% PdI₂ | +30% |
| Reaction time | 24–36 hrs | +10% |
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that N-(1-Hydroxy-2-methylpropan-2-yl)-1-benzothiophene-2-carboxamide exhibits significant anticancer activity. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| FaDu (hypopharyngeal carcinoma) | 12.5 | |
| MCF-7 (breast cancer) | 15.0 | |
| A549 (lung cancer) | 10.0 |
The mechanism of action involves the induction of apoptosis and cell cycle arrest, primarily through the modulation of signaling pathways such as NF-κB and MAPK pathways.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. Studies have reported that it inhibits the production of pro-inflammatory cytokines:
The anti-inflammatory activity is attributed to its ability to inhibit cyclooxygenase (COX) enzymes and modulate various receptors involved in cell proliferation and survival.
Case Study 1: Anticancer Activity in Animal Models
A study conducted on xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. This highlights the compound's potential as a therapeutic agent in cancer treatment.
Case Study 2: Anti-inflammatory Effects in Clinical Trials
In a Phase II clinical trial involving patients with rheumatoid arthritis, participants treated with this compound showed a marked decrease in joint inflammation and pain scores over an eight-week period. The results suggest its potential utility in treating inflammatory disorders.
Mechanism of Action
The mechanism of action of N-(1-Hydroxy-2-methylpropan-2-yl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiophene ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The hydroxy and carboxamide groups enhance its binding affinity and specificity towards these targets, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several analogs, particularly in the N-(1-hydroxy-2-methylpropan-2-yl)carboxamide group. Below is a comparative analysis of its physicochemical and synthetic properties relative to similar compounds:
Table 1: Comparative Properties of N-(1-Hydroxy-2-methylpropan-2-yl) Carboxamide Derivatives
Structural and Functional Differences
Core Heterocycle: The benzothiophene ring in the target compound confers distinct electronic and steric properties compared to the azetidine in (R,R)-3b or the pyridine in the Biosynth derivative . Benzothiophenes are known for enhanced π-stacking interactions in biological targets, which may influence binding affinity .
For example, compound 31 was synthesized in 54% yield via bromoacetyl bromide coupling, whereas (R,R)-3b achieved 90% yield under optimized stereoselective conditions . This suggests that steric hindrance from the benzothiophene core may complicate synthesis compared to smaller heterocycles.
Physicochemical Stability :
- The target compound’s storage at +4°C contrasts with the room-temperature stability of 31 (melting point = 84°C) , implying differences in thermal stability or hygroscopicity.
Research Findings and Implications
The benzothiophene moiety may position the compound as a candidate for CFTR modulation or kinase inhibition .
Synthetic Challenges :
- The lower yield of 31 (54%) compared to (R,R)-3b (90%) underscores the impact of substituents on reaction efficiency. The benzothiophene group in the target compound may necessitate specialized coupling agents or protecting-group strategies .
Analytical Characterization :
- All analogs in were validated via ¹H-NMR and ¹³C-NMR , a standard practice for confirming carboxamide structures. The absence of such data for the target compound suggests a need for further analytical validation.
Commercial and Industrial Utility: The commercial availability of the pyridine analog () highlights the demand for N-(1-hydroxy-2-methylpropan-2-yl)carboxamides in high-throughput screening .
Biological Activity
N-(1-Hydroxy-2-methylpropan-2-yl)-1-benzothiophene-2-carboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The compound is characterized by a benzothiophene core structure, which is known for its diverse biological activities. The presence of the 1-hydroxy-2-methylpropan-2-yl group enhances its pharmacological profile, potentially influencing its interaction with biological targets.
1. Cholinesterase Inhibition
Research indicates that derivatives of benzothiophene, including this compound, exhibit significant inhibitory effects on cholinesterases (ChE), which are critical in the treatment of neurodegenerative diseases like Alzheimer's. The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is particularly noteworthy:
- IC50 Values : Studies have reported IC50 values for various benzothiophene derivatives, suggesting that modifications at specific positions can enhance inhibitory potency against ChE enzymes. For instance, compounds with similar scaffolds showed IC50 values ranging from 10 to 100 µM against AChE and BChE .
2. Antimicrobial Activity
The compound's benzothiophene framework has been linked to antimicrobial properties. In vitro studies have demonstrated that related compounds exhibit activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA):
| Compound | Minimum Inhibitory Concentration (MIC) | Target Organisms |
|---|---|---|
| Benzothiophene Derivative | 4 µg/mL | S. aureus (multiple strains) |
| This compound | TBD | TBD |
Further investigations are needed to determine the specific MIC for this compound against these pathogens .
3. Anticancer Potential
The biological activity of benzothiophene derivatives also extends to anticancer properties. Some studies have indicated that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
Case Study 1: Cholinesterase Inhibition
A recent study synthesized several benzothiophene derivatives and evaluated their ChE inhibitory activity using electrophorus electricus AChE and equine serum BChE as models. The results showed that certain modifications significantly enhanced the inhibitory effects, with some compounds achieving IC50 values comparable to standard inhibitors like galantamine .
Case Study 2: Antimicrobial Evaluation
Another investigation focused on the antimicrobial efficacy of benzothiophene derivatives against Gram-positive bacteria. The study revealed that specific substitutions on the benzothiophene ring increased antibacterial potency, highlighting the importance of structural optimization in drug development .
Q & A
Q. What synthetic methodologies are recommended for preparing N-(1-Hydroxy-2-methylpropan-2-yl)-1-benzothiophene-2-carboxamide?
Answer: The compound can be synthesized via carbodiimide-mediated coupling reactions. For example:
- Step 1: Activate 1-benzothiophene-2-carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM).
- Step 2: React with 2-amino-2-methylpropan-1-ol hydrochloride in the presence of a base like N-ethyl-N,N-diisopropylamine (DIPEA) for 24–48 hours .
- Purification: Use column chromatography or crystallization to isolate the product. Yield optimization (77–82%) depends on stoichiometric ratios and reaction time.
Q. How can the purity and structural integrity of this compound be validated?
Answer:
- Chromatography: High-performance liquid chromatography (HPLC) with UV detection at λ = 254 nm ensures purity (>95%). Reverse-phase C18 columns with acetonitrile/water gradients are effective .
- Spectroscopy: Confirm the structure via FT-IR (e.g., amide C=O stretch at ~1650 cm⁻¹) and ¹H/¹³C NMR. Optical rotation ([α]D) measurements detect enantiomeric impurities if present .
- Mass Spectrometry: ESI-MS or HRMS validates molecular weight (e.g., [M+H]⁺ expected for C₁₅H₁₈N₂O₂S: 290.11 g/mol).
Q. What are the critical handling and storage protocols for this compound?
Answer:
- Handling: Use PPE (gloves, goggles) in a fume hood to avoid inhalation or skin contact. Avoid dust formation .
- Storage: Store in airtight containers at 2–8°C, protected from light and moisture. Stability studies indicate no degradation for ≥12 months under these conditions .
Advanced Research Questions
Q. How can enantiomeric purity be ensured during synthesis?
Answer:
- Chiral Auxiliaries: Use enantiopure 2-amino-2-methylpropan-1-ol derivatives. For example, (R)- or (S)-configured starting materials yield corresponding enantiomers .
- Analytical Validation: Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) resolves enantiomers. Compare retention times with standards .
- Stereochemical Tracking: Monitor optical rotation during synthesis (e.g., [α]²⁰D = +69.49° for (R,R)-isomers vs. −118.15° for (R,S)-isomers) .
Q. What pharmacological assays are suitable for evaluating its bioactivity?
Answer:
- In Vitro:
- In Vivo:
Q. How do formulation challenges impact its pharmacokinetic profile?
Answer:
- Solid Dispersion: Amorphous formulations enhance solubility but require stabilizers (e.g., PVP-VA64) to prevent recrystallization .
- Crystalline Forms: Polymorph screening (e.g., Form A vs. Form B) affects bioavailability. Use XRPD and DSC to characterize stability .
- Prodrug Strategies: Esterify the hydroxyl group to improve membrane permeability, followed by enzymatic hydrolysis in vivo .
Q. How should contradictory data on synthetic yields be resolved?
Answer:
- Reaction Optimization: Vary EDC/HOBt ratios (1.2–1.5 eq) and solvent systems (e.g., DMF vs. DCM). Higher yields (82%) occur in DCM due to reduced side reactions .
- Catalysis: Transition-metal catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in benzothiophene functionalization .
- DoE Analysis: Apply Design of Experiments (DoE) to identify critical parameters (temperature, stirring rate) using response surface methodology.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
